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Compound of Interest

Compound Name:
3-(Trifluoromethyl)-DL-

phenylglycine

Cat. No.: B1272825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a non-proteinogenic α-amino acid

derivative of glycine.[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, makes

it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl

moiety is a key functional group in many active pharmaceutical ingredients, known for its ability

to enhance metabolic stability, improve membrane permeability, and increase binding affinity to

biological targets. This guide provides a comprehensive overview of its chemical structure,

properties, synthesis, and potential biological relevance.

Chemical Structure and Properties
The core structure consists of an acetic acid backbone with an amino group and a 3-

(trifluoromethyl)phenyl group attached to the alpha-carbon. The "(±)" designation indicates that

the compound is a racemic mixture of its (R) and (S) enantiomers.
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Identifier Value

IUPAC Name
2-Amino-2-[3-
(trifluoromethyl)phenyl]acetic acid

Molecular Formula C₉H₈F₃NO₂

Molecular Weight 219.16 g/mol [1]

CAS Number 242475-26-9 (for racemic mixture)[1]

(R)-enantiomer CAS 1228548-29-5[2]

| (S)-enantiomer CAS | 1228568-48-6 |

Physicochemical Properties

Property Value Source

Appearance White to off-white solid [1]

Solubility DMSO: 10 mg/mL (45.63 mM) [1]

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |[1] |

Note: Further quantitative data such as melting point and pKa for the specific (±)-3-

(trifluoromethyl) isomer are not readily available in public literature. For the related compound,

3-(Trifluoromethyl)phenylacetic acid, a melting point of 76-79 °C has been reported.[3]

Synthesis Protocol: Strecker Synthesis
The most common and versatile method for synthesizing α-amino acids like (±)-2-amino-2-[3-

(trifluoromethyl)phenyl]acetic acid is the Strecker synthesis.[4][5] This three-component

reaction involves the condensation of an aldehyde, an amine source (ammonia), and a cyanide

source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

[4][6]
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3-(Trifluoromethyl)benzaldehyde

Ammonium chloride (NH₄Cl)

Sodium cyanide (NaCN)

Methanol (MeOH)

Water (H₂O)

Concentrated Hydrochloric Acid (HCl)

Sodium hydroxide (NaOH)

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Magnetic stirrer and heating mantle

Rotary evaporator

Experimental Procedure
Step 1: Formation of α-Aminonitrile[4][6]

In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)benzaldehyde in methanol in a

round-bottom flask equipped with a magnetic stirrer.

Add an aqueous solution of ammonium chloride, followed by the slow, portion-wise addition

of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and

appropriate personal protective equipment. The reaction is exothermic and should be cooled

in an ice bath.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding cold water.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to obtain the crude 2-amino-2-[3-

(trifluoromethyl)phenyl]acetonitrile.

Step 2: Hydrolysis of the α-Aminonitrile[5][6]

To the crude α-aminonitrile, add concentrated hydrochloric acid.

Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid.

Monitor the completion of the hydrolysis by TLC.

After cooling to room temperature, carefully neutralize the reaction mixture with a sodium

hydroxide solution to precipitate the amino acid.

Collect the solid product by filtration and wash with cold water.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., water/ethanol) to obtain pure (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid.
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Step 1: α-Aminonitrile Formation

Step 2: Hydrolysis

3-(Trifluoromethyl)benzaldehyde
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Conc. HCl

Reflux 4-6h
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Neutralization & Purification
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Caption: Workflow for the Strecker synthesis of the target amino acid.

Spectroscopic Data
While specific spectra for (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid are not widely

published, data for structurally related compounds can provide an expected profile. For

instance, the ¹H NMR spectrum of the related m-(trifluoromethyl)phenylacetic acid in DMSO-d₆

shows characteristic peaks for the aromatic protons between 7.5-7.7 ppm and a singlet for the

benzylic CH₂ protons around 3.7 ppm.[7] For the target molecule, one would expect the
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disappearance of the CH₂ singlet and the appearance of a singlet for the α-CH proton, along

with signals for the amino and carboxylic acid protons.

Expected Spectroscopic Features:

¹H NMR: Signals corresponding to the aromatic protons (multiplets), a singlet for the α-

proton, and broad singlets for the amine (NH₂) and carboxylic acid (COOH) protons.

¹³C NMR: Resonances for the trifluoromethyl carbon, aromatic carbons, the α-carbon, and

the carbonyl carbon.

¹⁹F NMR: A singlet corresponding to the CF₃ group.

IR Spectroscopy: Characteristic absorptions for N-H (amine), O-H (carboxylic acid), C=O

(carbonyl), and C-F (trifluoromethyl) bonds.

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular

weight (219.16 g/mol ).

Biological and Pharmacological Relevance
Non-proteinogenic amino acids containing a trifluoromethylphenyl group are of significant

interest in drug development. While direct biological pathway involvement for the 3-CF₃ isomer

is not extensively documented, the structurally similar 4-CF₃ isomer has been studied in the

context of metabolic disorders.

Specifically, derivatives of 2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid are related to

"Activator-3," a potent pan-activator of AMP-activated protein kinase (AMPK).[8] AMPK is a

crucial enzyme in cellular energy homeostasis, and its activation can enhance glucose

utilization and improve lipid profiles, making it a promising target for conditions like type-II

diabetes.[8] The trifluoromethyl group in these structures is noted for enhancing metabolic

stability and membrane permeability, properties that are highly desirable in therapeutic agents.

[8]

Given its structural similarity, (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid serves as a

key synthetic intermediate for developing novel therapeutic agents that may target similar

pathways.
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Caption: Potential involvement in the AMPK signaling pathway.

Conclusion
(±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a synthetically accessible and valuable

building block for the development of novel pharmaceuticals. Its unique structural features,

particularly the trifluoromethyl group, impart properties that are highly sought after in modern

drug design. The Strecker synthesis provides a reliable method for its preparation, enabling

further research into its potential therapeutic applications, particularly in the area of metabolic

diseases through pathways such as AMPK activation. Further investigation is warranted to fully

elucidate its specific biological activities and spectroscopic characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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